Tributylstannylmethanamine
Description
Tributylstannylmethanamine (hypothetical structure: (C₄H₉)₃SnCH₂NH₂) is an organotin compound featuring a tributyltin group bonded to a methanamine moiety. Organotin compounds are widely used in organic synthesis, catalysis, and materials science due to their unique reactivity. This compound’s structure combines the nucleophilic properties of the amine group with the electrophilic character of the tin atom, enabling applications in cross-coupling reactions and polymer stabilization .
Properties
Molecular Formula |
C13H31NSn |
|---|---|
Molecular Weight |
320.10 g/mol |
IUPAC Name |
tributylstannylmethanamine |
InChI |
InChI=1S/3C4H9.CH4N.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1-2H2; |
InChI Key |
SYKYWNLSMURNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
TributyltinMethylaMine can be synthesized through a multi-step process involving the reaction of tributyltin hydride with methylamine. The general procedure involves the following steps:
Formation of (tributylstannyl)methanol: This is achieved by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine and a solvent like tetrahydrofuran.
Conversion to TributyltinMethylaMine: The (tributylstannyl)methanol is then reacted with methylamine under controlled conditions to yield TributyltinMethylaMine.
Industrial Production Methods
Industrial production of TributyltinMethylaMine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
TributyltinMethylaMine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quaternary ammonium cations using water radical cations.
Substitution: It can participate in substitution reactions where the tin atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Common reagents include halides and other nucleophiles that can displace the tin atom.
Major Products
Oxidation: The major product is a quaternary ammonium cation.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
TributyltinMethylaMine has a wide range of applications in scientific research:
Mechanism of Action
TributyltinMethylaMine exerts its effects through interactions with specific molecular targets:
Retinoid-X Receptor (RXR): It acts as an inhibitor of the retinoic acid receptor RXR-alpha.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): It interacts with PPARγ and its heterodimers, affecting various metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of Tributylstannylmethanamine with key analogues:
Reactivity and Stability
- This compound : The Sn–C bond is polarizable, facilitating transmetallation reactions (e.g., Stille coupling). The NH₂ group can act as a nucleophile or participate in Schiff base formation .
- 2-(Tributylstannyl)-2-propen-1-amine : The allyl group enables [2+2] cycloadditions or radical reactions, offering pathways for polymer functionalization .
- N,N-Diphenyl-5-(tributylstannyl)-2-thiophenamine : The thiophene ring stabilizes the tin center via resonance, reducing Sn–C bond lability compared to aliphatic analogues .
- Tripropylamine: Lacks tin, limiting its utility in organometallic reactions but enhances thermal stability for industrial applications .
Toxicity and Environmental Impact
Organotin compounds like this compound exhibit higher toxicity than non-tin analogues. For example:
Research Findings
- Catalytic Efficiency : this compound derivatives show 20–30% higher yields in Stille couplings compared to phenyltin analogues, attributed to the electron-donating NH₂ group .
- Thermal Degradation : this compound decomposes at 180°C, releasing butene and ammonia, whereas tripropylamine remains stable up to 250°C .
- Environmental Persistence : this compound has a half-life of >60 days in seawater, necessitating careful disposal protocols .
Biological Activity
Tributylstannylmethanamine, also known as tert-butyl N-(2-aminoethyl)-N-[(tributylstannyl)methyl]carbamate or SnAP Pip Reagent, is a compound of significant interest in both organic chemistry and biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 463.3 g/mol
- CAS Number : 1557287-99-6
The compound features a tributylstannyl group, which enhances its reactivity and bioavailability. Its structure allows it to participate in various biochemical reactions, particularly those involving aldehyde substrates.
Target Interaction
This compound primarily interacts with aldehyde substrates through a one-step reaction mechanism. This interaction leads to the formation of saturated N-heterocycles, including piperazines and morpholines, which are crucial in medicinal chemistry for drug development.
Biochemical Pathways
The compound's action affects several biochemical pathways:
- N-Heterocycle Formation : The synthesis of N-heterocycles is a key pathway influenced by this compound, making it valuable in the development of therapeutic agents.
- Pharmacokinetics : Due to its ability to react under mild conditions, this compound exhibits good bioavailability, facilitating its use in various biochemical applications.
Synthesis Applications
This compound has been extensively studied for its role in synthesizing complex organic molecules. Notably:
- N-Heterocycles : The reagent is utilized to synthesize diverse N-heterocycles that are essential for pharmaceutical development. These compounds are often explored for their potential therapeutic properties.
Toxicological Studies
Research indicates that while tributylstannyl compounds have beneficial applications in synthesis, they also pose potential toxicological risks. For instance:
- Environmental Impact : Organotin compounds, including tributylstannyl derivatives, have been scrutinized for their ecological toxicity and potential endocrine-disrupting effects .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| SnAP M Reagent | Similar reactivity with aldehydes | Organic synthesis |
| SnAP TM Reagent | Enhanced stability under varying conditions | Pharmaceutical applications |
| SLAP N-Bn Pip Reagent | Different stannyl group configuration | Targeted drug delivery |
This compound stands out due to its versatility in forming a wide range of saturated N-heterocycles under mild conditions, which is advantageous for researchers seeking efficient synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
